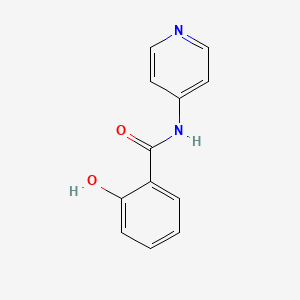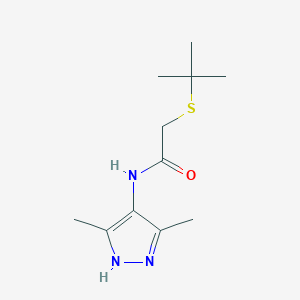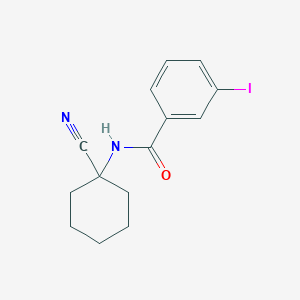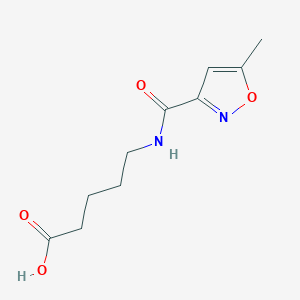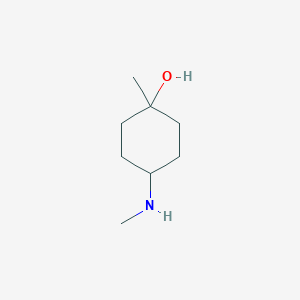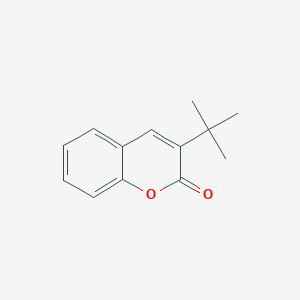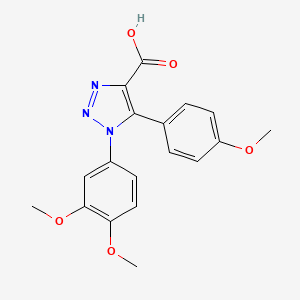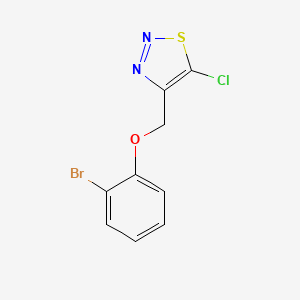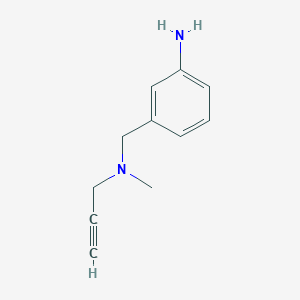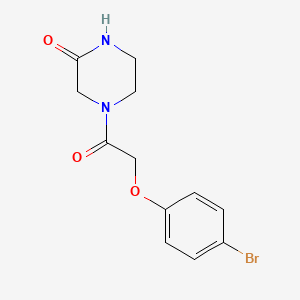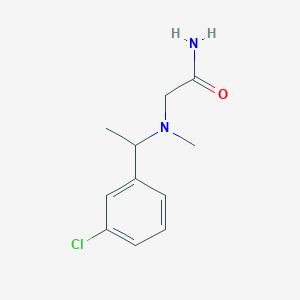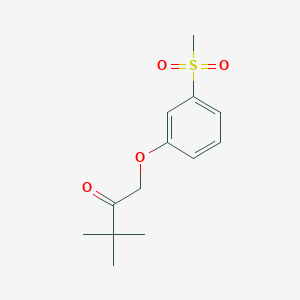
3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one is an organic compound with the molecular formula C13H18O4S It is characterized by the presence of a butan-2-one backbone substituted with a 3-(methylsulfonyl)phenoxy group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one typically involves the reaction of 3-(methylsulfonyl)phenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butanol.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A compound with a triazole ring instead of the phenoxy group, used as a plant growth regulator.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A compound with a pyridine ring, known for its antifungal activity.
Uniqueness
3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one is unique due to the presence of the methylsulfonylphenoxy group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H18O4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
3,3-dimethyl-1-(3-methylsulfonylphenoxy)butan-2-one |
InChI |
InChI=1S/C13H18O4S/c1-13(2,3)12(14)9-17-10-6-5-7-11(8-10)18(4,15)16/h5-8H,9H2,1-4H3 |
InChI Key |
AQZDGDYKKJPATR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC(=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


